molecular formula C22H22N4O5S B2754532 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide CAS No. 891125-89-6

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide

Cat. No.: B2754532
CAS No.: 891125-89-6
M. Wt: 454.5
InChI Key: NJOHESWUCGQVSH-UHFFFAOYSA-N
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Description

The compound N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide features a 1,3,4-oxadiazole core substituted at the 5-position with a 3,4,5-triethoxyphenyl group and at the 2-position with a 1,3-benzothiazole-2-carboxamide moiety. Its structure combines lipophilic ethoxy substituents with the heterocyclic benzothiazole system, which is associated with diverse biological activities, including anticancer and antimicrobial effects .

Properties

IUPAC Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5S/c1-4-28-15-11-13(12-16(29-5-2)18(15)30-6-3)20-25-26-22(31-20)24-19(27)21-23-14-9-7-8-10-17(14)32-21/h7-12H,4-6H2,1-3H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJOHESWUCGQVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of appropriate precursors to form the oxadiazole ring, followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the benzothiazole or oxadiazole rings.

    Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to the formation of different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted compounds with different functional groups.

Scientific Research Applications

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases.

    Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites on these targets, either inhibiting or activating their function. Pathways involved in these interactions can vary depending on the specific application and target molecule.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oxadiazole Derivatives
Compound Structure Substituents on Phenyl Linked Group Biological Activity Reference
Target Compound 3,4,5-Triethoxy 1,3-Benzothiazole-2-carboxamide Potential anticancer
N-{[5-(4-Chlorophenyl)-oxadiazol-2-yl]methyl}pyridin-2-amine (5c) 4-Chloro Pyridin-2-amine Anticancer (HOP-92 cells)
N-{[5-(3,4-Dimethoxyphenyl)-oxadiazol-2-yl]methyl}pyridin-2-amine (5g) 3,4-Dimethoxy Pyridin-2-amine Anticancer (HOP-92 cells)
N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-oxadiazol-2-yl]sulfanyl}acetamide 3,4,5-Trimethoxy Sulfanyl acetamide Antimicrobial, Antifungal
2-((5-Benzofuran-2-yl-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a) Benzofuran Thioacetamide Antimicrobial
Key Observations:

Substituent Effects: Ethoxy vs. Chloro and Methoxy Groups: Chlorophenyl (5c) and dimethoxyphenyl (5g) derivatives exhibit selective anticancer activity against HOP-92 cells, suggesting electron-withdrawing (Cl) and electron-donating (OCH₃) groups modulate target binding .

Linked Functional Groups :

  • Benzothiazole Carboxamide : The benzothiazole moiety in the target compound may offer unique π-π stacking or hydrogen-bonding interactions compared to pyridin-2-amine (5c, 5g) or acetamide () groups .
  • Sulfonyl and Thioether Linkages : Sulfanyl acetamide derivatives () show antimicrobial activity, highlighting the role of sulfur-containing groups in disrupting microbial enzymes .

Activity Spectrum :

  • Anticancer activity is prominent in chloro- and methoxy-substituted oxadiazoles (e.g., 5c, 5g), while trimethoxy and benzofuran analogs display antimicrobial effects . The target compound’s triethoxy-benzothiazole combination may bridge these activities, though empirical validation is needed.

Pharmacological Potential and Limitations

  • Triethoxy Substitution : The ethoxy groups may improve metabolic stability over methoxy analogs due to slower oxidative demethylation, a common metabolic pathway .
  • Benzothiazole vs. Benzofuran: Benzothiazoles are known for kinase inhibition and DNA intercalation, whereas benzofurans often target microbial enzymes. This distinction could position the target compound for anticancer applications .
  • Synthetic Feasibility: The synthesis of triethoxy derivatives requires careful optimization to avoid steric hindrance during cyclization, a challenge less pronounced in smaller substituents like chloro or methoxy .

Biological Activity

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide is a synthetic organic compound belonging to the oxadiazole class. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C25H25N3O5 with a molecular weight of 447.5 g/mol. The compound features a benzothiazole moiety linked to an oxadiazole ring substituted with a triethoxyphenyl group.

PropertyValue
Molecular FormulaC25H25N3O5
Molecular Weight447.5 g/mol
CAS Number891129-41-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer cell proliferation, suggesting potential as an anticancer agent.
  • DNA Interaction : The compound can bind to DNA, potentially interfering with replication and transcription processes.
  • Receptor Modulation : It may modulate receptors involved in inflammatory responses and pain signaling pathways.

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. For instance:

  • In vitro Studies : Research indicates that the compound exhibits significant cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation through kinase inhibition .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanistic Insights : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7) and reported an IC50 value indicating effective inhibition of cell growth .
  • Molecular Docking Studies : Computational studies have shown that this compound binds effectively to the active sites of targeted kinases, supporting its role as a potential kinase inhibitor .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, and how can purity be ensured?

  • Methodology :

Oxadiazole Ring Formation : React 3,4,5-triethoxyphenylcarboxylic acid hydrazide with carbon disulfide in the presence of POCl₃ to form the 1,3,4-oxadiazole intermediate .

Coupling with Benzothiazole : Use chloroacetyl chloride to activate the benzothiazole-2-carboxamide moiety, followed by nucleophilic substitution with the oxadiazole intermediate under basic conditions (e.g., triethylamine in dioxane) .

Purification : Recrystallize from ethanol-DMF mixtures or employ column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., oxadiazole C=O at ~165 ppm, benzothiazole aromatic protons at 7.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 475.12 [M+H]⁺ for C₂₃H₂₂N₄O₅S).
  • Infrared Spectroscopy (IR) : Detect functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-N-C in oxadiazole at ~1250 cm⁻¹) .

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • Screening Strategies :

  • Enzyme Inhibition Assays : Test against tyrosine kinases or proteases using fluorescence-based or colorimetric substrates (IC₅₀ determination) .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values. Include positive controls (e.g., doxorubicin) .
  • Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins (e.g., KD values) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • SAR Approach :

  • Substituent Variation : Modify the triethoxyphenyl group (e.g., replace ethoxy with methoxy or halogen groups) and assess changes in IC₅₀ values .

  • Scaffold Hybridization : Replace benzothiazole with thiadiazole or triazole moieties to alter electronic properties and solubility .

  • Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding energies in target active sites .

    Example SAR Table :

    Substituent (R)IC₅₀ (μM) against Kinase XLogP
    -OCH₂CH₃0.45 ± 0.023.2
    -OCH₃1.20 ± 0.152.8
    -Cl0.78 ± 0.103.5

Q. What computational methods can predict reactivity or metabolic stability?

  • Computational Tools :

  • Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., cyclization barriers) .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to assess stability under physiological conditions.
  • ADMET Prediction : Use SwissADME to estimate metabolic liabilities (e.g., CYP450 interactions) .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Optimization Parameters :

  • Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for coupling efficiency .

  • Catalyst Selection : Test Pd/C or CuI for Ullmann-type couplings of aromatic moieties .

  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 30 min vs. 24 hrs conventional) .

    Example Optimization Table :

    ConditionYield (%)Purity (%)
    DMF, 80°C, 24 hrs6592
    THF, reflux, 12 hrs4585
    Microwave, 80°C, 30 min7895

Q. How should researchers resolve contradictions in biological or spectroscopic data?

  • Troubleshooting Workflow :

Purity Reassessment : Repeat HPLC with alternative mobile phases (e.g., methanol/water) to detect co-eluting impurities .

Orthogonal Characterization : Cross-validate NMR with 2D-COSY or HSQC to resolve overlapping signals .

Biological Replication : Test in multiple cell lines or enzyme batches to rule out assay-specific variability .

Q. What strategies identify the compound’s molecular targets in complex biological systems?

  • Target Identification Methods :

  • Affinity Proteomics : Immobilize the compound on sepharose beads for pull-down assays followed by LC-MS/MS .
  • CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify genes modulating compound sensitivity .
  • X-ray Crystallography : Co-crystallize with candidate targets (e.g., kinases) to resolve binding modes .

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